bis(2-aminoethyl) phthalate
CAS No.:
Cat. No.: VC10294791
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O4 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | bis(2-aminoethyl) benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H16N2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8,13-14H2 |
| Standard InChI Key | VXIRUYMGETUJSC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)OCCN)C(=O)OCCN |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCCN)C(=O)OCCN |
Introduction
Chemical Identity and Structural Characteristics
Bis(2-aminoethyl) phthalate belongs to the family of phthalic acid esters, which are widely utilized as plasticizers and crosslinking agents. Its molecular structure consists of a central phthalate backbone with two 2-aminoethyl substituents, conferring both ester and amine functionalities. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2772130 |
| Molecular Formula | |
| Molecular Weight | 252.27 g/mol |
| Synonyms | CBDivE_004419; Phthalic acid bis(2-aminoethyl) ester |
The presence of primary amine groups distinguishes BAEP from conventional phthalates like bis(2-ethylhexyl) phthalate (DEHP), which feature non-polar alkyl chains . This structural difference likely influences its solubility, reactivity, and biological interactions.
Synthesis and Manufacturing Pathways
The synthesis of BAEP typically involves esterification reactions between phthalic acid derivatives and 2-aminoethanol. While no direct synthesis protocols for BAEP are detailed in the provided sources, analogous methods for amine-functionalized polyethylene glycol (PEG) derivatives offer insights. For example, PEG-bis amine synthesis often employs two-step processes: (1) activation of terminal hydroxyl groups via tosylation or halogenation, followed by (2) nucleophilic displacement with ammonia or azide reagents . Adapting this approach, BAEP could theoretically be synthesized through the reaction of phthaloyl chloride with excess 2-aminoethanol under controlled conditions:
This reaction would require inert solvents (e.g., toluene or dichloromethane) and bases like triethylamine to neutralize HCl byproducts . Post-synthesis purification might involve recrystallization or chromatographic techniques to isolate BAEP from unreacted precursors.
Physicochemical Properties
BAEP’s dual functional groups impart distinct physicochemical behaviors:
Thermal Stability
Phthalate esters generally decompose at elevated temperatures. DEHP, for instance, has a boiling point of 385°C , while BAEP’s thermal profile is undocumented. The amine groups could lower thermal stability due to potential decomposition pathways involving amine oxidation or ester hydrolysis.
Toxicological and Environmental Considerations
Despite the absence of direct toxicity data for BAEP, insights can be extrapolated from related compounds:
Acute Toxicity
Alkyl phthalates like DEHP exhibit low acute toxicity but cause gastrointestinal distress at high doses . BAEP’s amine groups may alter absorption kinetics or metabolic pathways, potentially increasing reactivity with biological macromolecules.
Chronic and Ecological Effects
DEHP is classified as a probable human carcinogen (Group B2) due to hepatic tumorigenicity in rodents . BAEP’s environmental persistence and bioaccumulation potential are unknown, though microbial consortia show capacity to degrade structurally similar esters .
Research Gaps and Future Directions
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Synthetic Optimization: Detailed protocols for BAEP synthesis and purification are needed to assess scalability.
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Toxicokinetic Studies: In vitro and in vivo models must evaluate BAEP’s absorption, distribution, metabolism, and excretion.
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Environmental Monitoring: Screening for BAEP in industrial effluents or biological samples could clarify its environmental footprint.
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